![molecular formula C5H9N3O2S B1302759 1,2-Dimethylimidazole-4-sulfonamide CAS No. 415913-06-3](/img/structure/B1302759.png)
1,2-Dimethylimidazole-4-sulfonamide
Overview
Description
“1,2-Dimethylimidazole-4-sulfonamide” is a chemical compound with the molecular formula C5H9N3O2S . It is a derivative of 1,2-Dimethylimidazole, which is a member of imidazoles . The compound has been used in the derivatization of propofol for LC-ESI-MS/MS analysis .
Synthesis Analysis
The synthesis of “1,2-Dimethylimidazole-4-sulfonamide” involves the conversion of propofol to its dimethylimidazolesulfonyl (DMIS) derivative by a derivatization reaction using 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) . Other studies have reported the synthesis of sulfonamide derivatives via click reactions between sulfonamide linked terminal alkynes and in situ prepared 2/3/4-azidobenzenesulfonamides .
Molecular Structure Analysis
The molecular structure of “1,2-Dimethylimidazole-4-sulfonamide” consists of a sulfonamide group attached to the 4-position of a 1,2-dimethylimidazole ring . The molecular weight of the compound is 175.21 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “1,2-Dimethylimidazole-4-sulfonamide” primarily include its use as a derivatizing agent. It has been used to improve the ionization and fragmentation efficacy of propofol for LC-ESI-MS/MS analysis .
Scientific Research Applications
Detection of Estrogens in Surface Water
1,2-Dimethylimidazole-4-sulfonamide is used in a modified derivatisation-based methodology to detect estrogen in free and conjugated forms, including some isomers, simultaneously using liquid chromatography tandem mass spectrometry (LC-MS n). The derivatisation reaction with 1,2-dimethylimidazole-4-sulfonamide allows a significant increase of mass spectrometric signal of analytes and also provides distinctive fragmentation for their confirmation even in complicated matrix .
Analysis of Propofol
1,2-Dimethylimidazole-4-sulfonamide is used as a derivatization agent for the analysis of propofol, an anesthetic agent, by LC-ESI-MS/MS. The derivatization improves the ionization and fragmentation efficacy of propofol, resulting in stronger signal intensities. This method has been validated for its selectivity, linearity, accuracy and precision, analytical limits, and processed sample stability .
Alkyl Transfer Reagents
Sulfonimidates, which can be derived from 1,2-Dimethylimidazole-4-sulfonamide, have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
Future Directions
Imidazole-based compounds, including “1,2-Dimethylimidazole-4-sulfonamide”, have been tested for their medical usefulness in clinical trials for several disease conditions. The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases .
properties
IUPAC Name |
1,2-dimethylimidazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3,(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPSPEHRHLEXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280220 | |
Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylimidazole-4-sulfonamide | |
CAS RN |
415913-06-3 | |
Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=415913-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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